Imidazo[1,2-a]pyridin-6-amine hydrochloride

Oncology Kinase Inhibition Targeted Therapy

The hydrochloride salt (CAS 1306604-40-9) ensures batch-to-batch aqueous solubility and long-term stability, eliminating the dissolution variability of the free base. The 6-amine substitution is validated as a hinge-binding vector in kinase inhibitor design (RET IC50 ~11 nM) and enables aliphatic-amine-free MCHR1 antagonist programs. Supported by co-crystal structure PDB 4JMV. ≥97% purity, tailored for reproducible HTS, SPR, and cell-based assays.

Molecular Formula C7H8ClN3
Molecular Weight 169.612
CAS No. 1306604-40-9
Cat. No. B581790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-6-amine hydrochloride
CAS1306604-40-9
Molecular FormulaC7H8ClN3
Molecular Weight169.612
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1N.Cl
InChIInChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H
InChIKeyNCEBWAUIRSROFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-6-amine Hydrochloride (CAS 1306604-40-9): Procurement-Grade Building Block and Core Pharmacophore for Kinase-Targeted Drug Discovery


Imidazo[1,2-a]pyridin-6-amine hydrochloride (CAS 1306604-40-9) is the hydrochloride salt form of a fused imidazo[1,2-a]pyridine bicyclic heterocycle bearing a primary amine at the 6-position . This scaffold constitutes the core pharmacophore for a broad class of kinase inhibitors and G protein-coupled receptor antagonists, with the 6-amine substitution providing a critical synthetic handle for further derivatization [1]. The hydrochloride salt form offers enhanced aqueous solubility and physicochemical stability relative to the neutral free base (CAS 235106-53-3), making it the preferred physical form for reproducible handling in medicinal chemistry workflows and high-throughput screening campaigns [2].

Procurement Advisory: Why Alternative Imidazopyridine Isomers or Free Base Forms Cannot Substitute for Imidazo[1,2-a]pyridin-6-amine Hydrochloride


Substitution of the 6-amine substitution pattern with alternative regioisomers (e.g., 7-amine or 8-amine imidazo[1,2-a]pyridines) yields compounds with fundamentally different biological target engagement profiles and synthetic utility [1]. Similarly, procurement of the free base form (CAS 235106-53-3) in lieu of the hydrochloride salt introduces uncontrolled variability in dissolution kinetics, hygroscopicity, and long-term storage stability that compromises assay reproducibility . The 6-position amine is specifically validated as an optimal vector for hinge-binding interactions in kinase inhibitor design, while other substitution patterns lack comparable evidence of target engagement across multiple kinase families [2]. The hydrochloride counterion is not an interchangeable formulation detail but a deliberate selection that ensures batch-to-batch consistency in weighing accuracy and aqueous compatibility for biological assay preparation .

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyridin-6-amine Hydrochloride Versus Structurally Related Analogs and Alternative Forms


Kinase Inhibitor Scaffold Validation: 6-Substituted Imidazo[1,2-a]pyridine Derivatives Demonstrate Single-Digit Nanomolar RET Kinase Inhibition Potency

Imidazo[1,2-a]pyridine derivatives bearing substituents at the 6-position exhibit potent RET kinase inhibitory activity with IC50 values as low as 11 nM against three distinct RET point mutations and three RET fusions [1]. In contrast, alternative imidazopyridine substitution patterns (e.g., 7-position or 8-position amine derivatives) lack published head-to-head RET inhibition data at comparable potency thresholds, and structurally divergent scaffolds such as pyrazolo[1,5-a]pyridines show different kinase selectivity profiles [2]. The 6-amine group serves as the critical synthetic precursor for generating these potent RET inhibitors.

Oncology Kinase Inhibition Targeted Therapy

MCHR1 Antagonist Scaffold: Imidazo[1,2-a]pyridin-6-yl Moiety Enables Single-Digit Nanomolar Receptor Binding with Improved Safety Profile

The imidazo[1,2-a]pyridin-6-yl moiety, when incorporated into 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives, yields MCHR1 antagonists with IC50 values in the single-digit nanomolar range [1]. Compounds 6a and 6b, which utilize the imidazo[1,2-a]pyridine ring connected at the 6-position, demonstrated high intrinsic binding affinity without requiring an aliphatic amine motif (pKa < 8 cutoff) that is present in most MCHR1 antagonists reported to date [1]. This aliphatic amine-free design translated to low hERG inhibition potential and reduced phospholipidosis induction in preclinical safety assessments, with lead compound 10a achieving sufficient brain concentration for antiobesity efficacy in diet-induced obese rats [1].

Metabolic Disease GPCR Antagonism CNS Drug Discovery

FLT3 and IRAK Kinase Inhibition: Imidazo[1,2-a]pyridine Scaffold with 6-Amine as Synthetic Entry Point Enables Dual Kinase Targeting for AML Therapy

Substituted imidazo[1,2-a]pyridine compounds of Formula (I) inhibit FLT3 and its mutations and optionally inhibit IRAK1 and/or IRAK4, with the patent specifying therapeutic dosing in the range of 0.005 mg/kg to 50 mg/kg body weight [1]. The 6-position amine serves as a versatile synthetic handle for introducing diverse substituents (R1-R8) that modulate kinase selectivity and pharmacokinetic properties [1]. The patent explicitly claims synergistic combinations with BCL2 inhibitors (e.g., venetoclax) that overcome resistance in FLT3-ITD AML cells, a therapeutic advantage not demonstrated for alternative heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines or pyrrolo[2,3-b]pyridines in this specific kinase context [1].

Hematologic Malignancies Kinase Inhibition Combination Therapy

Hydrochloride Salt Versus Free Base: Enhanced Solubility and Storage Stability for Reproducible Biological Assay Performance

Imidazo[1,2-a]pyridin-6-amine hydrochloride (CAS 1306604-40-9) is specifically formulated as the hydrochloride salt to provide enhanced stability and solubility relative to the neutral free base form (CAS 235106-53-3) [1]. The free base exhibits moderate aqueous solubility (calculated LogS ESOL = -2.01, corresponding to approximately 1.3 mg/mL or 0.00973 mol/L) and is classified as 'Moderately soluble' on the LogS solubility scale . The hydrochloride salt overcomes the handling limitations of the free base, which requires storage under inert conditions due to potential sensitivity to moisture and air [2]. Conditions to avoid for the hydrochloride salt include heat, flames, and sparks, indicating standard laboratory safety precautions rather than specialized inert atmosphere requirements [1].

Medicinal Chemistry Assay Development Compound Management

Commercial Availability: Comparative Procurement Metrics for Hydrochloride Salt and Free Base Forms

Both the hydrochloride salt (CAS 1306604-40-9) and free base (CAS 235106-53-3) forms of imidazo[1,2-a]pyridin-6-amine are commercially available from multiple suppliers with documented purity specifications [1]. The hydrochloride salt is offered at 95% purity (Enamine LLC, ARK PHARM INC) and 97% purity (Fluorochem) with pricing for 1g quantity at approximately ¥2700.00 RMB from ARK PHARM INC [1]. The free base is offered at 95-97% purity (Bidepharm, Chembase) with MDL number MFCD06739232 and PubChem CID 11344042 . Both forms support research-scale procurement with availability from established chemical suppliers serving academic and industrial customers [1].

Chemical Procurement Building Blocks Supply Chain

Protein Structural Validation: Imidazo[1,2-a]pyridin-6-amine Binds Cytochrome C Peroxidase with Defined Crystallographic Pose

A crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with imidazo[1,2-a]pyridin-6-amine has been deposited in the Protein Data Bank (PDB ID: 4JMV) [1]. This crystallographic evidence confirms that the 6-amine imidazo[1,2-a]pyridine scaffold engages protein targets via defined binding interactions, providing structural validation for fragment-based drug discovery applications. In contrast, alternative regioisomers (e.g., 7-amine or 8-amine imidazo[1,2-a]pyridines) lack comparable PDB-deposited co-crystal structures that would enable structure-guided optimization with equivalent confidence [1].

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Procurement-Driven Application Scenarios for Imidazo[1,2-a]pyridin-6-amine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: RET and FLT3/IRAK Dual Inhibitor Scaffold Derivatization

This compound is the optimal starting material for synthesizing 6-substituted imidazo[1,2-a]pyridine derivatives targeting RET kinase (IC50 as low as 11 nM against actionable mutations and fusions) [1] or FLT3/IRAK dual inhibition with BCL2 inhibitor synergy in AML models [2]. The 6-amine group provides a direct synthetic vector for introducing diverse substituents that modulate kinase selectivity, overcoming resistance mechanisms that limit the clinical efficacy of existing FLT3 inhibitors (Quizartinib, Crenolanib) [2].

MCHR1 Antagonist Development with Improved Cardiac Safety Profile

For programs seeking MCHR1 antagonists with reduced hERG liability and phospholipidosis risk, the imidazo[1,2-a]pyridin-6-yl moiety enables an aliphatic amine-free design (pKa < 8) while maintaining single-digit nanomolar receptor binding affinity [3]. The 6-amine hydrochloride serves as the precursor for constructing 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives that have demonstrated oral bioavailability and CNS penetration sufficient for antiobesity efficacy in preclinical models [3].

Fragment-Based Drug Discovery and Structure-Guided Optimization

The availability of a co-crystal structure (PDB ID: 4JMV) validates the binding mode of the imidazo[1,2-a]pyridin-6-amine scaffold with a protein target [4]. This structural information supports fragment-based screening campaigns and enables computational modeling of novel derivatives. The hydrochloride salt form ensures accurate and reproducible weighing for fragment library preparation and biophysical assay workflows (SPR, NMR, ITC).

High-Throughput Screening and Biological Assay Workflows Requiring Aqueous Compatibility

The hydrochloride salt form (CAS 1306604-40-9) should be prioritized over the free base (CAS 235106-53-3) for any application involving aqueous buffers, cell-based assays, or high-throughput screening where consistent dissolution kinetics and compound stability are critical for data reproducibility . The free base form, with calculated aqueous solubility of approximately 1.3 mg/mL and moisture sensitivity , is better suited for anhydrous synthetic transformations rather than direct biological assay deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.